molecular formula C12H14ClNO4S B15271827 Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate

Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate

Cat. No.: B15271827
M. Wt: 303.76 g/mol
InChI Key: TXVWUOSLBQJVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate is a synthetic organic compound with a complex molecular structure It contains a benzyl group, a cyclopropyl ring, and a carbamate functional group, along with a chlorosulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate typically involves multiple steps. One common method includes the reaction of benzyl carbamate with a cyclopropylmethyl halide in the presence of a base to form the intermediate compound. This intermediate is then treated with chlorosulfonyl chloride under controlled conditions to introduce the chlorosulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it valuable in biochemical research.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate involves its interaction with molecular targets such as enzymes and proteins. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The cyclopropyl ring and benzyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-{1-[(chlorosulfonyl)methyl]cyclobutyl}carbamate
  • Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate

Uniqueness

Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate is unique due to its cyclopropyl ring, which imparts distinct chemical and physical properties. The strain in the three-membered ring can influence the compound’s reactivity and stability, making it different from its cyclobutyl and cyclopentyl analogs.

Properties

Molecular Formula

C12H14ClNO4S

Molecular Weight

303.76 g/mol

IUPAC Name

benzyl N-[1-(chlorosulfonylmethyl)cyclopropyl]carbamate

InChI

InChI=1S/C12H14ClNO4S/c13-19(16,17)9-12(6-7-12)14-11(15)18-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)

InChI Key

TXVWUOSLBQJVGE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.